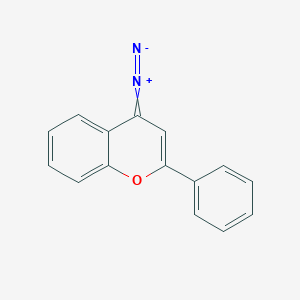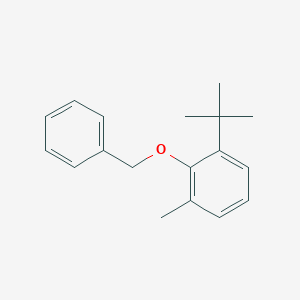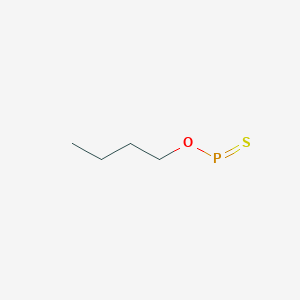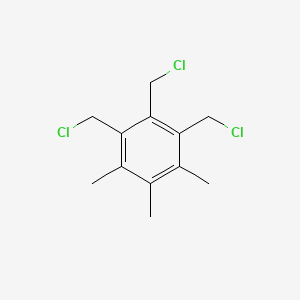
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene is an organic compound characterized by the presence of three chloromethyl groups and three methyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups or other reduced derivatives.
Common reagents and conditions for these reactions include strong bases or acids, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: Researchers may use this compound to study the effects of chloromethyl groups on biological systems, including potential cytotoxicity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene involves the reactivity of its chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar compounds to 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene include:
1,2,3-Tris(chloromethyl)benzene: Lacks the additional methyl groups, which can affect its reactivity and applications.
1,2,4-Tris(chloromethyl)-5,6-dimethylbenzene:
1,2,3-Tris(chloromethoxy)propane: Contains chloromethoxy groups instead of chloromethyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
61099-18-1 |
|---|---|
Molecular Formula |
C12H15Cl3 |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
1,2,3-tris(chloromethyl)-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C12H15Cl3/c1-7-8(2)10(4-13)12(6-15)11(5-14)9(7)3/h4-6H2,1-3H3 |
InChI Key |
YNWBUOUQQLVMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)CCl)CCl)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
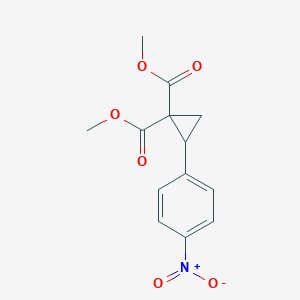
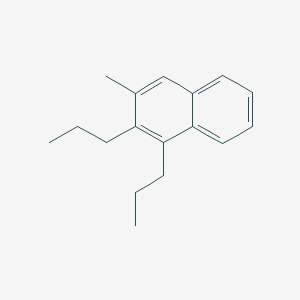
![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
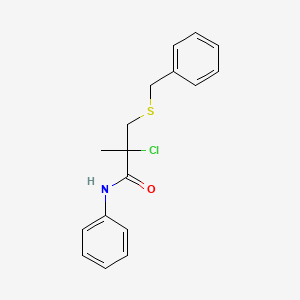

![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
